(R,R,R)-Triglycidyl Isocyanurate
Overview
Description
(R,R,R)-Triglycidyl Isocyanurate is a chemical compound known for its unique structure and properties. It is a trimer of glycidyl isocyanurate, which means it consists of three glycidyl groups attached to an isocyanurate ring. This compound is widely used in various industrial applications due to its excellent thermal stability, chemical resistance, and mechanical properties.
Mechanism of Action
Target of Action
(R,R,R)-Triglycidyl Isocyanurate, also known as beta-Triglycidyl isocyanurate, is primarily used in the production of polyurethane coatings .
Mode of Action
The compound interacts with its targets (polyols) through a chemical reaction known as cyclotrimerization . This process involves the reaction of the isocyanurate group in the compound with the hydroxyl groups in the polyols, leading to the formation of urethane bonds . This reaction is facilitated by a catalyst, such as tri-n-butylphosphine .
Biochemical Pathways
The cyclotrimerization reaction leads to the formation of polyurethane, a polymer with excellent thermal and mechanical properties . The resulting polyurethane structure can be further modified through reactions with other compounds, leading to a wide range of materials with diverse properties .
Pharmacokinetics
These studies would typically involve non-compartmental analysis (NCA) to determine various pharmacokinetic parameters .
Result of Action
The primary result of the action of this compound is the formation of polyurethane materials. These materials are widely used in various applications, including coatings, adhesives, fibers, elastomers, foams, and even emerging fields like bionic materials and nanocomposites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate and efficiency of cyclotrimerization can be affected by factors such as reaction time, temperature, and the concentration of the catalyst . Additionally, the stability and efficacy of the resulting polyurethane materials can be influenced by environmental conditions such as temperature, humidity, and exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
(R,R,R)-Triglycidyl Isocyanurate is typically synthesized through the cyclotrimerization of glycidyl isocyanate. The reaction involves the use of catalysts such as tri-n-butylphosphine (TBP) to facilitate the trimerization process. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired trimer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale cyclotrimerization processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) for product characterization and quality control .
Chemical Reactions Analysis
Types of Reactions
(R,R,R)-Triglycidyl Isocyanurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The glycidyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced compounds, and substituted products with various functional groups .
Scientific Research Applications
(R,R,R)-Triglycidyl Isocyanurate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Hexamethylene Diisocyanate (HDI): A widely used isocyanate in the production of polyurethanes, known for its excellent light and weather stability.
Bis(isocyanatomethyl)cyclohexane (ADI): A cycloaliphatic diisocyanate with good performance in various applications, including elastomers and coatings.
Uniqueness of (R,R,R)-Triglycidyl Isocyanurate
This compound stands out due to its unique trimeric structure, which provides superior thermal stability and chemical resistance compared to other isocyanates. Its ability to form highly cross-linked networks makes it an ideal choice for applications requiring high-performance materials .
Properties
IUPAC Name |
1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZKGBUJRBPGC-IWSPIJDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020203 | |
Record name | beta-Triglycidyl isocyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-74-6, 240408-78-0 | |
Record name | rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59653-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Triglycidyl isocyanurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triglycidyl isocyanurate, (R,R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Triglycidyl isocyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R,R,R)-Triglycidyl Isocyanurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987C8AU5FW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BST1K2Z9WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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